REACTION_SMILES
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[CH3:19][C:20]([CH3:21])([CH3:22])[OH:23].[CH3:1][O:2][N:3]([CH3:4])[CH2:5][c:6]1[n:7][c:8]([NH:11][C:12](=[O:13])[n:14]2[cH:15][cH:16][n:17][cH:18]2)[s:9][cH:10]1>>[CH3:1][O:2][N:3]([CH3:4])[CH2:5][c:6]1[n:7][c:8]([NH:11][C:12](=[O:13])[O:23][C:20]([CH3:19])([CH3:21])[CH3:22])[s:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)Cc1csc(NC(=O)n2ccnc2)n1
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Name
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Type
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product
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Smiles
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CON(C)Cc1csc(NC(=O)OC(C)(C)C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |